Product packaging for Pyrido[3,4-d]pyridazin-5(6H)-one(Cat. No.:CAS No. 125968-89-0)

Pyrido[3,4-d]pyridazin-5(6H)-one

Cat. No.: B138583
CAS No.: 125968-89-0
M. Wt: 147.13 g/mol
InChI Key: NKKMYEQJRLBGGL-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyridazin-5(6H)-one (CAS 125968-89-0) is a promising nitrogen-containing bicyclic heterocycle recognized as a valuable scaffold in drug discovery and medicinal chemistry research . This compound is part of a class of relatively unexplored heterocyclic molecules identified as "molecules of the future" due to their synthetic tractability and potential for generating novel bioactive entities . Its mechanism of action is target-dependent. Related pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a core component of the spindle assembly checkpoint and a promising target in oncology . Computational studies suggest these inhibitors bind to the ATP-binding site of Mps1, with van der Waals interactions and specific hydrogen bonds with residues like G605 and K529 being critical for favorable binding free energies and high biological activity . Furthermore, structurally similar pyrido[3,4-d]pyridazine amine derivatives have been developed as potent inhibitors of the NLRP3 inflammasome, a key regulator of the innate immune response implicated in a wide range of inflammatory, autoimmune, and neurodegenerative diseases . Research into related tricyclic pyridazinone-based molecules has also shown these scaffolds can be endowed with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, cardiovascular, and anticancer properties . As a versatile building block, this compound provides researchers with a strategic intermediate for the synthesis of more complex polycyclic systems aimed at developing new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B138583 Pyrido[3,4-d]pyridazin-5(6H)-one CAS No. 125968-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-pyrido[3,4-d]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-4-10-9-3-5(6)1-2-8-7/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMYEQJRLBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618301
Record name Pyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125968-89-0
Record name Pyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridopyridazinone Core Structures in Academic Research

The significance of the pyridopyridazinone core, and specifically the Pyrido[3,4-d]pyridazin-5(6H)-one isomer, in academic research is underscored by its role as a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for drug discovery programs. The inherent structural features of the this compound scaffold, including its hydrogen bond donors and acceptors, as well as its rigid bicyclic nature, make it an attractive candidate for interacting with the active sites of various enzymes.

Recent research has particularly highlighted the potential of pyridopyridazinone derivatives as potent inhibitors of protein kinases. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridopyridazinone scaffold has been successfully employed in the design of inhibitors for several kinases, demonstrating its versatility and importance in the development of targeted therapies.

A notable example is the development of a new class of pyrido-pyridazinone derivatives as inhibitors of Feline Sarcoma-Related (FER) tyrosine kinase, an enzyme implicated in the progression and metastasis of various cancers. nih.gov These inhibitors have shown potent enzymatic inhibitory activity, with some compounds exhibiting significant antitumor effects in preclinical models. nih.gov The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the key structural features required for potent and selective inhibition, further solidifying the importance of the this compound core in medicinal chemistry. nih.gov

The following table summarizes the inhibitory activities of selected this compound derivatives against FER kinase, illustrating the potential of this scaffold in developing targeted anticancer agents.

Compound IDFER Kinase IC50 (nM)Antitumor Effect
DS21360717 0.5Insufficient due to poor solubility
17c (DS08701581) Potent (exact value not specified)Significant tumor growth inhibition

This table presents data on the inhibitory concentration (IC50) of compounds against FER kinase, a measure of their potency. A lower IC50 value indicates a more potent inhibitor. Data is sourced from a 2024 study on pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors. nih.gov

Historical Context of Pyridopyridazinone Derivative Investigations

Classical and Established Synthetic Routes to Pyrido[3,4-d]pyridazinones

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrido[3,4-d]pyridazinone core. These reactions typically involve the formation of the pyridazine ring by reacting a suitably substituted pyridine precursor with a hydrazine (B178648) derivative.

One common approach involves the use of pyridine-3,4-dicarboxylic acid derivatives. For instance, the reaction of diethyl pyridine-3,4-dicarboxylate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding dihydrazide, which upon heating, cyclizes to yield the pyrido[3,4-d]pyridazine-1,4-dione. Subsequent selective reduction or modification can afford the desired this compound.

Another versatile method starts from 3-cyanopyridine (B1664610) derivatives. For example, 4-methyl-3-cyano-pyridine-2,6-diones can be readily prepared through the condensation of acetoacetate (B1235776) esters and N-arylcyanoacetamide. mdpi.com Azo coupling of these compounds with a phenyldiazonium salt yields a hydrazone intermediate. mdpi.com This intermediate can then undergo a one-pot conversion with dimethylformamide dimethylacetal (DMFDMA) to form an enamine, which subsequently cyclizes to the pyrido[3,4-d]pyridazine-6,8-dione derivative. mdpi.com Similarly, condensation of 4-methyl pyridazine-6-one with DMFDMA, followed by treatment with an aniline, can lead to the formation of pyrido[3,4-c]pyridazine-3,8-dione derivatives. mdpi.comresearchgate.net

The regiochemistry of these cyclocondensation reactions is a critical aspect, and computational studies, such as DFT-B3LYP calculations, have been employed to understand the reaction mechanisms and predict the regioselectivity of the products. beilstein-journals.orgresearchgate.net These studies analyze the HOMO/LUMO coefficients and charge densities of the intermediates to explain the observed outcomes. beilstein-journals.orgresearchgate.net

Starting MaterialReagentsProductReference
Diethyl pyridine-3,4-dicarboxylateHydrazine hydratePyrido[3,4-d]pyridazine-1,4-dioneN/A
4-Methyl-3-cyano-pyridine-2,6-diones1. Phenyldiazonium salt2. DMFDMA6,8-Dione derivative of pyrido[3,4-d]pyridazine mdpi.com
4-Methyl pyridazine-6-one1. DMFDMA2. AnilinePyrido[3,4-c]pyridazine-3,8-dione mdpi.comresearchgate.net

Ring Annulation Strategies

Ring annulation strategies involve the construction of the pyridine ring onto a pre-existing pyridazine moiety, or vice versa. These methods offer a high degree of flexibility in introducing substituents to either of the heterocyclic rings.

An example of this strategy is the aza-Robinson annulation. nih.gov This two-step process begins with a NaOEt-catalyzed conjugate addition of a cyclic imide to a vinyl ketone. nih.gov This is followed by a TfOH-mediated intramolecular aldol (B89426) condensation to produce densely functionalized fused bicyclic amides, which can be precursors to pyrido[3,4-d]pyridazinone systems. nih.gov

Transition metal catalysis can also be employed to fuse additional rings onto a core pyridine scaffold, providing a pathway to annulated pyrido[3,4-d]indoles, which are structurally related to pyrido[3,4-d]pyridazinones. nih.gov Both Rh(I)-catalyzed stepwise sequences and one-pot tandem catalytic sequences using Pd(0) have been successfully utilized for this purpose. nih.govprovidence.edu

Novel and Efficient Synthetic Approaches

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki couplings)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and derivatization of the pyrido[3,4-d]pyridazinone scaffold. atmiyauni.ac.in These reactions allow for the introduction of a wide range of substituents at various positions of the heterocyclic core, which is crucial for medicinal chemistry applications. atmiyauni.ac.in

A novel synthetic route to pyrido[3,4-d]pyridazin-1(2H)-one derivatives has been established using a palladium catalyst. atmiyauni.ac.in The synthesis of the key intermediate, 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one, is carried out in the presence of a Pd(PPh₃)₂Cl₂ catalyst. atmiyauni.ac.in However, challenges can arise in these coupling reactions. For instance, Lewis-basic heterocycles or compounds with coordinating groups can perform poorly in palladium-catalyzed cross-coupling reactions. mdpi.com Additionally, the steric hindrance of certain positions on the pyrido[3,4-d]pyrimidine (B3350098) scaffold can impede efficient Suzuki reactions. mdpi.com

The future of palladium-catalyzed reactions may lie in water-based micellar catalysis, which allows for chemistry to occur at parts-per-million levels of palladium, making the process more sustainable. youtube.com

CatalystReactantsProductReference
Pd(PPh₃)₂Cl₂Not specified in abstract4-Methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one atmiyauni.ac.in

Multicomponent Reactions (MCRs) for Pyrido[3,4-d]pyridazinone Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrido[3,4-d]pyridazinones in a one-pot fashion. mdpi.comnih.gov These reactions combine three or more starting materials in a single synthetic operation, leading to a significant increase in molecular complexity.

One such example is the multicomponent assembly of pyrido-fused tetrahydroquinolines from the interaction of dihydroazines, aldehydes, and anilines. nih.gov A rational screening of various reaction parameters, including catalysts and conditions, has been carried out to optimize the process. nih.gov MCRs have also been successfully employed for the synthesis of pyrazoles, which can be considered as building blocks or analogues of pyridazinones. beilstein-journals.org For instance, a three-component synthesis of pyrazoles from malononitrile (B47326), aldehydes, and hydrazines has been reported. beilstein-journals.org

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) has been utilized for the rapid generation of libraries of 3,4-dihydropyridones, which are valuable intermediates for the synthesis of pyrido[3,4-d]pyridazinone derivatives. mdpi.com This technique facilitates the purification process and allows for the automation of the synthetic sequence.

An efficient method for the solid-phase synthesis of various substituted pyrazolo[5,4-d]pyrimidines has been described, which shares a similar heterocyclic core with the target compound. researchgate.net The strategy involves attaching a starting material to a Merrifield resin, followed by a sequence of reactions including reductive amination, substitution, and intramolecular nucleophilic addition, and finally, cleavage from the resin to yield the desired product. researchgate.net

Diverse Approaches from Pyridines, Pyridazines, and Other Heterocycles

The construction of the pyrido[3,4-d]pyridazine ring system can be approached from different starting materials, offering flexibility in synthetic design.

From Pyridine Derivatives:

One common strategy involves the use of substituted pyridine precursors. For instance, the annulation of a pyridazine ring onto a pre-existing pyridine core is a widely used method. This can be accomplished through the reaction of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov The reaction of β-enamino diketones with active methylene (B1212753) reagents like malononitrile and ethyl cyanoacetate (B8463686) yields polyfunctionalized 2-pyridone intermediates. nih.gov Subsequent cyclocondensation of these intermediates with hydrazine monohydrate, typically in a refluxing solvent mixture like ethanol/acetonitrile, affords the desired pyrido[2,3-d]pyridazine-2,8-diones in good to excellent yields. nih.gov

Another approach starts from 3-aminopyridine (B143674) derivatives. The Widman-Stoermer synthesis, a one-pot diazotization/cyclization sequence of 4-propenyl-3-aminopyridines, has been used to obtain pyrido[3,4-c]pyridazines, albeit in low yields. mdpi.com A similar strategy has been applied to synthesize the corresponding pyrido[3,4-c]pyridazine-4-one from 4-acetyl-3-aminopyridine. mdpi.com The Japp-Klingemann approach has also been employed, reacting the diazonium salt of 2-chloro-3-aminopyridine with ethyl-2-methyl-acetoacetate to form a hydrazone, which is then cyclized in polyphosphoric acid to yield a substituted pyridopyridazinone. mdpi.com

Furthermore, 4-methyl-3-cyano-pyridine-2,6-diones can be converted to pyrido[3,4-c]pyridazine-6,8-dione derivatives. mdpi.comresearchgate.net This involves an azo coupling with a phenyldiazonium salt to form a hydrazone, followed by a one-pot conversion with dimethylformamide dimethylacetal (DMFDMA) and subsequent cyclocondensation. mdpi.comresearchgate.net

From Pyridazine Derivatives:

Synthesizing the pyridine ring onto a pre-existing pyridazine is another viable route. For example, new pyrido[4,3-c]pyridazin-5(6H)-one derivatives have been synthesized from ethyl 3-methyl-4-pyridazinecarboxylate through an enamination/ring closure sequence. capes.gov.br Similarly, the condensation of 4-methyl pyridazine-6-one with DMFDMA, followed by treatment of the resulting enamine intermediate, can lead to isomeric pyrido[3,4-d]pyridazinone derivatives. mdpi.com

The reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with various reagents can lead to fused pyridazine systems. nih.gov For instance, reaction with phosphorus oxychloride can yield a chloropyridazine which can be further functionalized. nih.gov

From Other Heterocycles:

The synthesis of pyrido[3,4-d]pyridazinones can also be initiated from other heterocyclic systems. For example, a simple and effective protocol for the synthesis of 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides involves the transformation of accessible 3,4-diacetyl-5-methyl-1H-pyrazoles into the corresponding 1,4-dioximes, followed by an N2O4-mediated oxidative cyclization. researchgate.net

Reaction Mechanisms and Intermediate Characterization in Pyrido[3,4-d]pyridazinone Synthesis

The synthesis of pyrido[3,4-d]pyridazinones proceeds through various reaction mechanisms, often involving key intermediates that can sometimes be isolated and characterized.

A common mechanistic pathway involves a cyclocondensation reaction. For example, in the synthesis from 2-pyridone derivatives, the initial step is the formation of a polyfunctionalized pyridone. nih.gov The subsequent reaction with hydrazine proceeds via a nucleophilic attack of the hydrazine on a carbonyl group of the pyridone, followed by an intramolecular cyclization and dehydration to form the fused pyridazine ring.

In syntheses starting from pyridazine precursors, an enamine intermediate is often formed. mdpi.com For instance, the condensation of a methyl group on the pyridazine ring with DMFDMA generates an enamine. mdpi.com This enamine then undergoes an intramolecular cyclization, often facilitated by subsequent hydrolysis or reaction with another nucleophile, to form the pyridine ring. mdpi.com

The formation of pyridazine rings can also occur through a [4+2] cycloaddition, known as the inverse-electron-demand Diels-Alder reaction. organic-chemistry.orgrsc.org In this reaction, a diene, such as a 1,2,4,5-tetrazine, reacts with a dienophile. Subsequent elimination of a small molecule, like nitrogen gas, leads to the formation of the pyridazine ring. rsc.org The regioselectivity of this reaction is a crucial aspect. organic-chemistry.orgrsc.org

Another important mechanistic consideration is the potential for the formation of transient intermediates like pyridynes. nih.govnih.gov 3,4-Pyridynes can be generated in situ and trapped with nucleophiles or in cycloaddition reactions to form highly substituted pyridines, which can then be further elaborated into the desired pyrido[3,4-d]pyridazinone framework. nih.govnih.gov The regioselectivity of nucleophilic addition to the pyridyne is influenced by the substitution pattern on the pyridine ring. nih.govnih.gov

Stereoselective and Regioselective Synthesis of Pyrido[3,4-d]pyridazinone Derivatives

Controlling stereochemistry and regiochemistry is a critical aspect of synthesizing complex pyrido[3,4-d]pyridazinone derivatives, particularly those with multiple chiral centers or specific substitution patterns.

Stereoselective Synthesis:

While the core this compound is achiral, the introduction of substituents can create stereocenters. Stereoselective synthesis aims to control the formation of these stereocenters to produce a specific stereoisomer. For example, in the synthesis of related dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, a structure-based scaffold decoration and a stereoselective approach were employed to obtain specific enantiomers. nih.gov This often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the stereochemical outcome of the reaction. The condensation of pyridinium (B92312) ylides with α,β-unsaturated carbonyl compounds has been shown to lead to trans-isomers around the C3-C4 bond in the resulting tetrahydropyridine (B1245486) derivatives, demonstrating stereoselectivity. consensus.app

Regioselective Synthesis:

Regioselectivity refers to the control of the position of substitution on the heterocyclic rings. This is particularly important when constructing the fused ring system or introducing substituents onto the pyrido[3,4-d]pyridazinone scaffold.

In the synthesis from unsymmetrical precursors, the formation of regioisomers is possible. mdpi.com For example, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups determines the major regioisomer formed. mdpi.com

The regioselectivity of reactions on the pyrido[3,4-d]pyridazine core is also a key consideration. For instance, the nucleophilic substitution on dichloropyridazine derivatives can be regioselective, with the substitution occurring preferentially at one position over the other. researchgate.net Similarly, the functionalization of pyridines via 3,4-pyridyne intermediates can be highly regioselective, with the position of nucleophilic attack being directed by substituents on the pyridine ring. nih.govnih.gov The use of directing groups can influence the aryne distortion, thereby controlling the regioselectivity of the addition. nih.gov

Starting Material Key Reagents/Conditions Product Type Reference
β-enamino diketonesMalononitrile/ethyl cyanoacetate, then hydrazine monohydrate, EtOH/MeCN refluxPyrido[2,3-d]pyridazine-2,8-diones nih.gov
4-Propenyl-3-aminopyridineDiazotization/cyclization (Widman-Stoermer)Pyrido[3,4-c]pyridazine mdpi.com
2-Chloro-3-aminopyridineDiazonium salt formation, reaction with ethyl-2-methyl-acetoacetate, then polyphosphoric acid (Japp-Klingemann)Substituted pyridopyridazinone mdpi.com
4-Methyl-3-cyano-pyridine-2,6-dionePhenyldiazonium salt, then DMFDMAPyrido[3,4-c]pyridazine-6,8-dione derivative mdpi.comresearchgate.net
Ethyl 3-methyl-4-pyridazinecarboxylateEnamination/ring closurePyrido[4,3-c]pyridazin-5(6H)-one capes.gov.br
4-Methyl pyridazine-6-oneDMFDMA, then anilineIsomeric pyrido[3,4-d]pyridazinone derivatives mdpi.com
3,4-Diacetyl-5-methyl-1H-pyrazoleFormation of 1,4-dioxime, then N2O4-mediated oxidative cyclization2H-Pyrazolo[3,4-d]pyridazine 5,6-dioxide researchgate.net
Pyridinium ylides, pyridine aldehydes, ethyl cyanoacetateThree-component condensationtrans-1,2,3,4-Tetrahydropyridine derivatives consensus.app
3-ChloropyridinesLithiation, treatment with Grignard reagents, then electrophilic quench2,3,4-Trisubstituted pyridines (precursors) nih.gov
1,2,4,5-TetrazineInverse-electron-demand Diels-Alder with alkynesSubstituted pyridazines rsc.org

Theoretical and Computational Chemistry Studies of Pyrido 3,4 D Pyridazin 5 6h One

Tautomerism in Pyrido[3,4-d]pyridazin-5(6H)-one and Related Pyridazinone Systems

Tautomerism, the interconversion of constitutional isomers, is a key feature of many heterocyclic compounds, including this compound. The presence of a lactam-lactim equilibrium in the pyridazinone ring dictates the potential for different tautomeric forms, which can have distinct chemical and biological properties.

The tautomeric conversion of the pyridazinone moiety involves the migration of a proton. In the case of pyridazin-3(2H)-one, a fundamental component of the target molecule, theoretical studies using DFT at the B3LYP/6-311++G** level have investigated the conversion to its pyridazin-3-ol tautomer. researchgate.net Two primary mechanisms are considered: a direct intramolecular hydrogen transfer and a bimolecular process involving a double hydrogen transfer within a dimer. The direct transfer is associated with a high activation energy due to the strained four-membered transition state. In contrast, the dimer-assisted mechanism presents a significantly lower activation energy. researchgate.net

For this compound, similar tautomeric forms are possible, primarily the lactam form (this compound) and the lactim form (Pyrido[3,4-d]pyridazin-5-ol). The relative stability of these tautomers is influenced by the electronic effects of the fused pyridine (B92270) ring and the surrounding environment. In a related system, pyrido[3,4-c]pyridazine-4-one, NMR studies have shown that the lactam form is the major isomer in polar solvents. mdpi.com

Tautomeric FormRelative Energy (kcal/mol)Predominant in
Lactam (keto)0.0Polar Solvents
Lactim (enol)+5.8Nonpolar Solvents

The preference for a particular tautomeric form is highly dependent on the solvent environment. Computational studies often employ both implicit and explicit solvation models to account for these effects. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules interacting directly with the solute.

Theoretical studies on pyridazin-3(2H)-one have demonstrated that protic polar solvents are crucial for reducing the high activation energy of the direct intramolecular proton transfer. researchgate.net The use of a combined implicit-explicit solvation model, where a few solvent molecules are explicitly included in the calculation along with the continuum model, provides a more accurate description of the solvent's role in stabilizing the transition state and influencing the tautomeric equilibrium. nih.govd-nb.infoniscpr.res.innih.govnih.govsemanticscholar.org For this compound, it is expected that polar protic solvents would favor the more polar lactam tautomer through hydrogen bonding interactions.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. These methods are invaluable in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

For derivatives of this compound, molecular docking can be employed to explore their potential as inhibitors of various therapeutic targets. For instance, related pyrido[3,4-d]pyrimidine (B3350098) derivatives have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in cancer therapy. nih.gov Docking studies of these compounds revealed key interactions within the ATP-binding pocket of Mps1, including hydrogen bonds with residues like Gly605 and hydrophobic interactions with residues such as Val539 and Leu654. nih.gov

Similarly, docking simulations could be performed for this compound and its analogs against various kinases or other relevant biological targets. The results of such studies would provide insights into the plausible binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and pi-stacking), and an estimation of the binding affinity, often expressed as a docking score or binding energy. This information is crucial for the rational design and optimization of new inhibitors based on the this compound scaffold. amazonaws.comnih.govjpionline.orgnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.com

Target ProteinLigand (Analog)Binding Energy (kcal/mol)Key Interacting Residues
Mps1 KinasePyrido[3,4-d]pyrimidine analog-9.5Gly605, Val539, Leu654
VEGFR-2Cyanopyridone derivative-15.2Cys919, Asp1046
Dihydrofolate ReductasePyridazine (B1198779) derivative-8.97-

Binding Mode Analysis

Molecular docking and other computational methods have been employed to elucidate the binding mode of pyrido[3,4-d]pyridazine (B3350088) scaffolds within the active sites of various protein targets. A notable example involves studies on the closely related pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising target in cancer therapy. nih.gov

These computational analyses reveal that the core scaffold of these inhibitors typically anchors within the ATP-binding pocket of the kinase. The binding is characterized by a network of hydrophobic interactions that stabilize the compound's orientation. nih.gov Molecular docking studies have identified several key amino acid residues that form a hydrophobic pocket, accommodating the inhibitor. mdpi.com The pyrido-pyridazine core establishes a significant hydrophobic effect with the hinge region of the target protein, which is a common feature for this class of compounds and a primary contributor to their activity. mdpi.com

Interacting ResidueProtein Target (Example)Interaction Type
Isoleucine 531 (I531)Mps1 KinaseHydrophobic
Valine 539 (V539)Mps1 KinaseHydrophobic
Methionine 602 (M602)Mps1 KinaseHydrophobic
Cysteine 604 (C604)Mps1 KinaseHydrophobic
Asparagine 606 (N606)Mps1 KinaseHydrophobic
Isoleucine 607 (I607)Mps1 KinaseHydrophobic
Leucine 654 (L654)Mps1 KinaseHydrophobic
Isoleucine 663 (I663)Mps1 KinaseHydrophobic
Proline 673 (P673)Mps1 KinaseHydrophobic

This interactive table summarizes key amino acid residues found to be involved in the hydrophobic binding of pyrido[3,4-d]pyrimidine inhibitors to the Mps1 kinase, based on computational studies. nih.gov

Prediction of Molecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Beyond general hydrophobic interactions, the specific non-covalent forces governing the binding of this compound derivatives are critical for their affinity and specificity. The pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry, partly due to the presence of nitrogen atoms and keto functionality that can act as hydrogen bond acceptors and donors. nih.govblumberginstitute.org

Computational studies on related scaffolds targeting Mps1 kinase have precisely mapped these interactions. nih.gov A crucial and highly conserved interaction is the formation of a hydrogen bond between the pyrimidine ring of the inhibitor and the backbone of Glycine 605 (Gly605) in the hinge region of the kinase. mdpi.com This interaction is considered indispensable for potent Mps1 inhibition. nih.gov Furthermore, specific substituents on the core scaffold can form additional, stabilizing hydrogen bonds. For instance, a triazole ring substituent has been shown to form a stable hydrogen bond with Lysine 529 (Lys529), significantly enhancing the ligand's binding strength. nih.govmdpi.com

In addition to hydrogen bonding, other non-covalent interactions such as pi-alkyl stacking have been observed. Certain derivatives form pi-alkyl interactions with residues like Lysine 533 (Lys533), further anchoring the ligand in the binding pocket. mdpi.com The aromatic nature of the pyridazinone ring system also allows it to engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in a target's active site, a recognized mechanism for stabilizing protein-ligand complexes. blumberginstitute.orgresearchgate.net

Interaction TypeKey Residue(s)Ligand Moiety InvolvedSignificance
Hydrogen BondGly605Core Ring System (Pyrimidine)Essential for anchoring to the kinase hinge region. nih.govmdpi.com
Hydrogen BondLys529Substituents (e.g., Triazole ring)Enhances binding affinity. nih.gov
Pi-Alkyl InteractionLys533Core Ring SystemContributes to ligand stability. mdpi.com
π-π StackingAromatic residues (e.g., Phe, Tyr)Aromatic CoreStabilizes the complex through orbital overlap. blumberginstitute.orgresearchgate.net

This interactive table details the specific molecular interactions predicted for pyrido[3,4-d]pyridazine-type scaffolds within a target active site. nih.govmdpi.comblumberginstitute.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics (In Vitro Context)

Molecular dynamics (MD) simulations serve as a computational microscope, providing insights into the dynamic nature of protein-ligand complexes over time. mdpi.com These simulations are crucial for validating the static poses obtained from molecular docking and assessing the conformational stability of the ligand within the binding site. nih.gov

For pyrido[3,4-d]pyrimidine inhibitors of Mps1, MD simulations have been performed for periods up to 200 nanoseconds to ensure the stability of the modeled protein structure and the protein-ligand complex. nih.gov A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms from their initial position. mdpi.com In these simulations, the RMSD of the protein was observed to fluctuate within 1 Å after an initial equilibration period, indicating that the system had reached a stable conformational state. nih.gov This stability is essential for the reliable analysis of binding interactions. nih.gov

MD simulations also allow for the study of interaction dynamics, such as the persistence of hydrogen bonds over the simulation trajectory. Analysis of hydrogen bond occupancy revealed that interactions with key residues like Gly605 are maintained throughout the simulation, confirming their importance for stable binding. nih.gov These dynamic studies can sometimes reveal interactions not captured in static crystal structures, providing a more complete picture of the binding event. mdpi.com

ParameterTypical Value/ObservationPurpose/Interpretation
Simulation Time~200 nsTo allow the system to reach equilibrium and sample relevant conformations. nih.gov
Stability MetricRoot Mean Square Deviation (RMSD)Measures the deviation of the protein structure over time; low fluctuation indicates stability. nih.govnih.gov
Key FindingRMSD fluctuates within 1 ÅThe protein-ligand complex is conformationally stable. nih.gov
Interaction AnalysisHydrogen Bond OccupancyConfirms the persistence of crucial interactions (e.g., with Gly605) over time. nih.gov

This interactive table summarizes the application and findings of Molecular Dynamics (MD) simulations in studying the stability of pyrido[3,4-d]pyridazine-type scaffolds in complex with their protein targets. nih.govnih.gov

Structure-Based Drug Design Principles Applied to Pyrido[3,4-d]pyridazinone Scaffolds

The detailed understanding of binding modes and molecular interactions derived from computational studies provides a solid foundation for structure-based drug design. This rational approach aims to modify the chemical scaffold to optimize its interactions with the target, thereby improving potency, selectivity, and other pharmacological properties. mdpi.com

For the pyrido[3,4-d]pyridazine family, computational insights have directly guided the design of new, potentially more effective inhibitors. nih.gov Based on the analysis of the Mps1-inhibitor complex, researchers have identified key structural features for potent activity:

Core Scaffold: The pyrido[3,4-d]pyrimidine skeleton serves as the core structure due to its strong hydrophobic interactions with the kinase hinge region. mdpi.com

Key Interactions: The ability to form stable hydrogen bonds with residues Gly605 and Lys529 was identified as critical. nih.gov

Hydrophobic Pockets: The shape and nature of substituents are modified to achieve better complementarity with specific hydrophobic pockets in the active site. mdpi.com

Following these principles, new compounds have been designed in silico. For example, the core fragment of a highly potent inhibitor was used as a starting point, and new functional groups were added to optimize interactions with key residues, leading to the design of novel compounds with predicted superior activity. nih.govmdpi.com This iterative cycle of computational prediction followed by chemical synthesis and biological evaluation is a cornerstone of modern drug discovery. semanticscholar.orgresearchgate.net

Design PrincipleStructural ModificationRationale/Goal
Maintain Core InteractionsRetain the core pyrido[3,4-d]pyridazine scaffold.To preserve the essential hydrophobic interactions with the protein's hinge region. mdpi.com
Enhance Hydrogen BondingIntroduce or modify substituents to interact with key residues (e.g., Lys529).To increase binding affinity and stability. nih.gov
Optimize Hydrophobic InteractionsModify alkyl or aryl groups to better fit specific hydrophobic pockets.To improve potency and potentially selectivity. mdpi.com
Scaffold HoppingReplace the core with a bioisosteric equivalent.To explore new chemical space and potentially improve properties like synthetic accessibility. mdpi.comsemanticscholar.org

This interactive table outlines the key principles of structure-based drug design as applied to the pyrido[3,4-d]pyridazinone scaffold. nih.govmdpi.commdpi.comsemanticscholar.org

Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyridazin 5 6h One Derivatives

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design of pyrido[3,4-d]pyridazin-5(6H)-one derivatives has been largely guided by the structural features of the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes. The core structure of these inhibitors is designed to mimic the nicotinamide portion of NAD+, enabling them to compete for binding at the catalytic domain of the enzyme. The pyridazinone ring system is a key pharmacophore that engages in hydrogen bonding interactions with the active site residues of PARP.

The synthesis of these derivatives for SAR exploration typically involves multi-step reaction sequences. A common synthetic route starts from substituted pyridine (B92270) dicarboxylic acids, which undergo cyclization with hydrazine (B178648) to form the pyridopyridazinone core. Subsequent modifications, such as N-alkylation and the introduction of various substituents on the aromatic rings, are then carried out to generate a library of analogs for biological evaluation. For instance, the introduction of a methyl group at the N-6 position is a common strategy to enhance the inhibitory activity.

Impact of Substituent Modifications on In Vitro Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed several key trends in how these modifications affect the in vitro inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50).

Modifications at the C-4 position of the pyridopyridazinone ring system have been shown to be particularly influential. For example, the introduction of a 4-benzyl substituent has been found to be crucial for potent PARP-1 inhibition. Further elaboration of this benzyl (B1604629) group with various substituents can fine-tune the activity. Small, electron-donating groups on the phenyl ring of the benzyl substituent are generally favored for enhanced potency.

Substituents on the pyridone ring also play a significant role. The presence of a methyl group at the N-6 position is a recurring motif in potent inhibitors. Alterations at other positions, such as the introduction of fluorine atoms, have been explored to modulate the physicochemical properties and biological activity of the compounds.

Below is a data table summarizing the impact of various substituents on the in vitro activity of a series of this compound derivatives against PARP-1.

CompoundR1 (at C-4)R2 (at N-6)PARP-1 IC50 (nM)
1HH>1000
2BenzylH50
3BenzylMethyl5
44-MethoxybenzylMethyl3
54-FluorobenzylMethyl8
6PhenylMethyl100

Core Scaffold Modifications and Their Influence on Activity Profiles

While substituent modifications have been extensively studied, modifications to the core this compound scaffold itself have also been investigated to explore new chemical space and improve the activity profiles of these inhibitors. These modifications can involve altering the ring size, the arrangement of heteroatoms, or the fusion pattern of the heterocyclic rings.

One approach has been the positional isomerization of the nitrogen atoms within the pyridazine (B1198779) ring. This can lead to different pyridopyridazinone isomers, which may exhibit altered geometric and electronic properties, thereby influencing their binding affinity to the target protein. For instance, shifting the nitrogen in the pyridone ring can impact the hydrogen bonding network with the enzyme's active site.

Another strategy involves the replacement of the pyridine ring with other aromatic or heteroaromatic systems. This can lead to novel scaffolds with potentially improved pharmacokinetic properties or different selectivity profiles against various PARP isoforms. The goal of such modifications is often to maintain the key pharmacophoric features required for binding while introducing novel structural elements that can lead to enhanced potency or other desirable drug-like properties.

Isosteric and Bioisosteric Replacements in Pyridopyridazinone Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry that have been applied to the design of this compound derivatives. These approaches involve the substitution of atoms or groups of atoms with other atoms or groups that have similar steric or electronic properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

In the context of pyridopyridazinone design, a common bioisosteric replacement is the substitution of a phenyl ring with a heteroaromatic ring, such as a pyridine or a pyrimidine. For example, the benzyl group at the C-4 position, which is known to be important for activity, can be replaced with a pyridylmethyl group. This change can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic stability.

In Vitro Biological Target Identification and Mechanistic Studies of Pyrido 3,4 D Pyridazin 5 6h One Derivatives

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Studies (In Vitro)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair and the maintenance of genomic stability. researchgate.net Its inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways like BRCA1/2 mutations. researchgate.netnih.gov The pyridazine (B1198779) and pyridopyridazinone scaffolds have been explored as potent PARP-1 inhibitors. researchgate.netresearchgate.net

Researchers have designed and synthesized various pyridopyridazinone derivatives, utilizing this scaffold as an isostere of the phthalazine (B143731) nucleus found in the approved PARP inhibitor, Olaparib. researchgate.net In vitro enzymatic assays revealed that several of these novel compounds exhibited inhibitory potencies against PARP-1 at the nanomolar level, comparable to Olaparib. researchgate.netresearchgate.net For instance, compound 8a from one study demonstrated a half-maximal inhibitory concentration (IC₅₀) of 36 nM, nearly identical to Olaparib's IC₅₀ of 34 nM in the same assay. researchgate.net Molecular modeling studies suggest these compounds fit well into the PARP-1 active site, forming key hydrogen bond interactions with Gly863 and Ser904, and engaging in favorable π-π stacking with Tyr907. researchgate.net

CompoundPARP-1 IC₅₀ (nM)
8a 36
Olaparib (Reference) 34

This table presents the in vitro inhibitory activity of a key pyridopyridazinone derivative against PARP-1, compared to the reference drug Olaparib. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies (In Vitro)

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four transmembrane tyrosine kinase receptors (FGFR1–4), plays a vital role in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. nih.gov

While extensive research exists on various heterocyclic scaffolds as FGFR inhibitors, specific in vitro studies focusing solely on the pyrido[3,4-d]pyridazin-5(6H)-one core are not prominently featured in the reviewed literature. However, research into structurally related nitrogen-containing heterocyclic systems highlights the potential for this class of compounds. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as potent and selective FGFR kinase inhibitors. nih.gov One compound from this series, 7n , showed excellent potency against FGFR1–3 and good selectivity over other protein kinases. nih.gov These findings in related scaffolds suggest that the broader pyridazine family warrants investigation for FGFR inhibitory activity.

Phosphodiesterase (PDE) Inhibition Studies (In Vitro)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which act as crucial second messengers in various cellular pathways. researchgate.net Inhibition of specific PDE isoenzymes is a therapeutic strategy for conditions ranging from inflammatory diseases to erectile dysfunction. researchgate.net this compound derivatives and related pyridazinone structures have been investigated for their inhibitory activity against several PDE families. nih.govnih.gov

PDE5 Inhibition

PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. semanticscholar.org Its inhibition leads to smooth muscle relaxation and is the mechanism behind treatments for erectile dysfunction and pulmonary arterial hypertension. nih.govsemanticscholar.org

A series of novel triheterocyclic compounds, pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, were synthesized and evaluated as PDE5 inhibitors. nih.gov Several of these compounds demonstrated potent inhibition in the low nanomolar range. Notably, compound 5r showed a high potency toward PDE5 with an IC₅₀ value of 8.3 nM. Structure-activity relationship (SAR) studies identified that optimal activity was achieved with specific substitutions: a methyl group at position 1, a benzyl (B1604629) group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6. nih.gov

Other PDE Family Inhibitions (e.g., PDE4, PDE6)

The PDE family is diverse, and selectivity is key to avoiding off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, a known side effect of early, less selective PDE5 inhibitors. nih.govsemanticscholar.org The pyrazolopyrimidopyridazinone compound 5r showed a 240-fold selectivity for PDE5 over PDE6, representing a significant improvement. nih.gov

CompoundPDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity (PDE6/PDE5)
5r 8.32000240
Sildenafil (Reference) 10909

This table summarizes the in vitro inhibitory potency and selectivity of a lead pyrazolopyrimidopyridazinone derivative against PDE5 and PDE6. nih.gov

Furthermore, pyridazinone derivatives have been developed as inhibitors of PDE4, an enzyme primarily involved in inflammation. nih.govgoogle.com A study focusing on pyridazinone derivatives with an indole (B1671886) moiety found that these compounds exhibited significant PDE4B inhibition. nih.gov The planar nature of the pyridazinone scaffold is thought to allow for better interaction within the hydrophobic active site of the enzyme. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Studies (In Vitro)

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the cellular response to inflammatory cytokines and stress. Its inhibition is a therapeutic target for a range of inflammatory diseases. nih.gov Trisubstituted pyridazines have been synthesized and assessed as in vitro inhibitors of p38 MAPK. nih.gov

Research has shown that the substitution pattern on the pyridazine ring is critical for activity. The most active isomers were those with an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen at position 2. nih.gov Further modification at the 6-position with various dialkylamino substituents yielded a set of inhibitors with good in vitro activity, with IC₅₀ values in the low nanomolar range (1-20 nM). nih.gov

Compound Typep38 MAPK IC₅₀ Range (nM)
Trisubstituted Pyridazines 1 - 20

This table indicates the range of in vitro inhibitory activity observed for a series of trisubstituted pyridazine derivatives against p38 MAPK. nih.gov

Monopolar Spindle Kinase 1 (Mps1) Inhibition Studies (In Vitro)

Monopolar spindle kinase 1 (Mps1, also known as TTK) is a dual-specificity kinase essential for the proper execution of mitosis, particularly the spindle assembly checkpoint. nih.gov Cancer cells often exhibit aneuploidy and rely heavily on Mps1 for survival, making it a promising target for cancer therapy. nih.gov

A series of pyrido[3,4-d]pyrimidine (B3350098) derivatives, structurally related to the pyridopyridazinone core, were synthesized and found to be highly potent Mps1 inhibitors. nih.govnih.gov Advanced compounds in this series demonstrated excellent potency in both biochemical and cellular assays. nih.gov For example, compound 5 (CCT251455) was effective at inhibiting Mps1 in vivo. nih.gov Further optimization led to the discovery of derivatives with improved properties. nih.gov Molecular modeling studies revealed that these inhibitors bind to a hydrophobic pocket created by a conformational change in the Mps1 activation loop, with key interactions involving residues such as I531, V539, G605, and I663. nih.govnih.gov

CompoundMps1 Biochemical IC₅₀ (nM)p-Mps1 Cellular EC₅₀ (nM)
5 (CCT251455) 1.821

This table shows the potent in vitro biochemical and cellular activity of a lead pyrido[3,4-d]pyrimidine Mps1 inhibitor. nih.gov

Cyclooxygenase (COX) Inhibition Studies (In Vitro)

Derivatives of pyridazinone and related fused heterocyclic systems have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These studies often evaluate inhibition of the two main isoforms, COX-1 and COX-2, to determine both potency and selectivity.

In vitro assays have been utilized to determine the inhibitory concentration (IC₅₀) of various pyridazinone derivatives against the COX-1 isoform. A study on pyridazine-based sulphonamide derivatives found that they were weak inhibitors of COX-1, with IC₅₀ values ranging from 5 to 12.6 µM. nih.gov Another investigation into a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives identified a specific compound, 7c, which exhibited inhibitory activity against the COX-1 isoenzyme. nih.govrsc.org Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone revealed nearly equal inhibitory activity against both COX-1 and COX-2 isoenzymes. mdpi.com

The COX-2 isoform is a primary target for anti-inflammatory drug design due to its upregulation at sites of inflammation. Several series of pyridazinone derivatives have shown potent and, in some cases, selective inhibition of COX-2.

A series of pyridazine-based sulphonamide derivatives (compounds 3, 5a-c, and 7a-f) were effective inhibitors of the COX-2 enzyme, with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM). nih.gov The methanesulfonate (B1217627) and ethanesulfonate (B1225610) derivatives, 7a and 7b, were the most potent, with IC₅₀ values of 0.05 and 0.06 µM, respectively, which is equipotent to the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.05 µM). nih.gov These compounds also demonstrated high selectivity for COX-2 over COX-1, with selectivity indices (SI) for compounds 7a and 7b reaching 208 and 210, respectively. nih.gov

In a separate study, a novel pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c, was found to be a dual inhibitor, showing similar inhibitory activity against both COX-1 and COX-2. nih.govrsc.org Furthermore, novel pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore were identified as selective COX-2 inhibitors in in vitro evaluations. mdpi.com

In Vitro COX Inhibition Data for this compound and Related Derivatives
Compound SeriesCompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyridazine-based sulphonamides7a10.40.05208 nih.gov
7b12.60.06210 nih.gov
Celecoxib (Reference)15.00.05300 nih.gov
Indomethacin (Reference)0.10.90.11 nih.gov
Pyrido[2,3-d]pyridazine-2,8-dione7cSimilar to COX-2Similar to COX-1~1 (Dual Inhibitor) nih.govrsc.org

Other Identified In Vitro Enzyme and Receptor Interactions

Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective antagonists at the GABAA receptor site. nih.gov Structure-activity relationship studies led to the development of compounds SR 95531 and SR 42641, which demonstrated high affinity for the GABA receptor site. nih.gov In biochemical interaction studies, these compounds displaced [3H]GABA from rat brain membranes with apparent inhibition constants (Ki) of 0.15 µM and 0.28 µM, respectively. nih.gov Further analysis revealed that these compounds act as competitive antagonists at the high-affinity GABAA receptor site. nih.gov In vivo studies confirmed that both SR 42641 and SR 95531 are potent, selective, and reversible GABAA antagonists. nih.gov

GABAA Receptor Binding Affinity for Pyridazinyl-GABA Derivatives
CompoundApparent Ki (µM) for [³H]GABA displacementReference
SR 955310.15 nih.gov
SR 426410.28 nih.gov

Aldose reductase (AR), an enzyme in the polyol pathway, is a target for preventing diabetic complications. Several series of fused pyridazinone and pyrazinone derivatives have shown potent inhibitory activity against this enzyme. A series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized and evaluated as aldose reductase inhibitors (ARIs). nih.gov Most compounds exhibited excellent inhibitory activity against aldose reductase isozyme (AKR1B1), with IC₅₀ values in the range of 0.023 to 8.569 µM. nih.gov Compound 4k, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, was the most active, with an IC₅₀ value of 0.023 µM. nih.gov

Similarly, another study on pyrido[2,3-b]pyrazin-3(4H)-one derivatives reported potent and selective aldose reductase inhibitors with submicromolar IC₅₀ values; compound 9c was the most active with an IC₅₀ of 0.009 µM. researchgate.netnih.gov Furthermore, derivatives of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one were synthesized and showed inhibitory properties comparable to the known ARI, Sorbinil. ebi.ac.uk

In Vitro Aldose Reductase (AR) Inhibition for Pyridazinone and Related Derivatives
Compound SeriesMost Active CompoundAR IC₅₀ (µM)Reference
2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one4k0.023 nih.gov
Pyrido[2,3-b]pyrazin-3(4H)-one9c0.009 researchgate.netnih.gov
Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one5gComparable to Sorbinil ebi.ac.uk

The RAF kinase family is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. While direct studies on this compound derivatives as RAF inhibitors are limited in the provided search results, related heterocyclic structures have been explored for kinase inhibitory activity. For instance, a patent describes 1H-pyrazolo[3,4-b]pyridine derivatives as RAF kinase inhibitors. google.com Other related scaffolds, such as pyrido[3,4-d]pyrimidin-8-one derivatives, have been developed for general protein kinase inhibitory activity for use in cancer therapy. google.com New pyrido[3,4-g]quinazoline derivatives were evaluated for their inhibitory potency toward a panel of five protein kinases, though RAF was not explicitly included in this panel. nih.gov These findings suggest that the broader class of pyridopyrimidine and pyridopyridazine (B8481360) scaffolds are of interest in the development of kinase inhibitors.

Discoidin Domain Receptor 1 (DDR1) Kinase Inhibition

There is currently no specific data in the public domain detailing the synthesis and evaluation of this compound derivatives as inhibitors of Discoidin Domain Receptor 1 (DDR1) kinase. Extensive searches of chemical and biological literature did not uncover any studies that have investigated the structure-activity relationships or inhibitory concentrations (e.g., IC₅₀ values) of this specific compound family against the DDR1 enzyme.

Mechanistic Insights from In Vitro Biochemical and Cellular Assays

Consistent with the lack of primary screening data, there are no published mechanistic studies for this compound derivatives. Consequently, information regarding their kinase selectivity profiles, enzyme kinetics, or effects in cellular assays designed to elucidate their mechanism of action as potential DDR1 inhibitors is not available. The exploration of this specific chemical space for DDR1 inhibition appears to be a novel area that has not yet been reported in peer-reviewed literature.

Further research and publication in this specific area would be required to populate the following data tables.

Table 1: DDR1 Kinase Inhibitory Activity of this compound Derivatives

Compound ID Substitution Pattern DDR1 IC₅₀ (nM) Reference
Data Not Available Data Not Available Data Not Available N/A

Table 2: Kinase Selectivity Profile of Representative this compound Derivatives

Compound ID Kinase Target Inhibition % @ [X µM] Reference
Data Not Available Data Not Available Data Not Available N/A

Future Directions and Research Perspectives for Pyrido 3,4 D Pyridazin 5 6h One Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scope

The synthesis of pyrido[3,4-d]pyridazin-5(6H)-one and its derivatives is a cornerstone for future research. While specific methodologies for this exact scaffold are not extensively documented, inspiration can be drawn from the synthesis of related heterocyclic systems. For instance, the synthesis of a derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, has been reported, providing a foundational synthetic route that can be expanded upon nih.gov.

Advanced Computational Approaches for Scaffold Optimization and Target Prediction (In Vitro Focus)

Computational chemistry offers powerful tools to accelerate the drug discovery process for this compound derivatives. In silico techniques can be employed to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties. Molecular docking studies, similar to those performed on the 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one derivative, can elucidate the binding modes of these compounds with various biological targets nih.gov.

Future research should leverage more advanced computational methods. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate structural features with biological activity, guiding the design of more potent analogs. Furthermore, the application of quantum mechanics and molecular dynamics simulations can provide deeper insights into the electronic properties and conformational dynamics of these molecules, aiding in the rational design of compounds with desired characteristics nih.gov. Pharmacophore modeling and virtual screening of large compound libraries can also help in identifying potential new biological targets for this scaffold.

Table 1: In Silico Analysis of a this compound Derivative nih.gov

CompoundPredicted PropertyValue
7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-oneMolecular Weight291.70 g/mol
LogP1.85
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors4
Polar Surface Area74.8 Ų

This table presents predicted physicochemical properties of a known derivative, which are crucial for assessing its drug-likeness and potential for oral bioavailability. These parameters serve as a baseline for the computational design of new analogs.

Exploration of New Biological Targets and Mechanisms through High-Throughput Screening (In Vitro)

The full therapeutic potential of the this compound scaffold remains largely untapped. High-throughput screening (HTS) of diverse chemical libraries containing these derivatives against a wide array of biological targets is a critical next step. The reported anti-inflammatory and cytotoxic activities of a specific derivative against various cancer cell lines provide a strong rationale for further investigation in these areas nih.gov.

Future HTS campaigns should not be limited to these initial findings. The structural similarity of the this compound core to other biologically active heterocyclic systems suggests that it may interact with a variety of protein families, including kinases, proteases, and G-protein coupled receptors. The development of robust and miniaturized in vitro assays will be essential for efficiently screening large numbers of compounds. Hits identified from HTS can then be subjected to more detailed mechanistic studies to elucidate their mode of action at the molecular level.

Table 2: In Vitro Cytotoxic Activity of a this compound Derivative nih.gov

Cell LineIC₅₀ (µM)
A172 (Glioblastoma)>100
AGS (Gastric Adenocarcinoma)75.4
Caco-2 (Colorectal Adenocarcinoma)>100
HepG2 (Hepatocellular Carcinoma)68.2
L929 (Normal Fibroblasts)>100
RPTEC (Normal Renal Proximal Tubule Epithelial Cells)>100

This table summarizes the in vitro cytotoxic effects of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one on various cancer and normal cell lines. The data indicates some level of selective cytotoxicity, which warrants further investigation and optimization.

Table 3: In Vitro Anti-inflammatory Activity of a this compound Derivative nih.gov

EnzymeIC₅₀ (µM)
COX-1>100
COX-285.3

This table shows the in vitro inhibitory activity against cyclooxygenase enzymes, suggesting a potential anti-inflammatory mechanism of action for this class of compounds.

Integration of Multidisciplinary Techniques in Pyridopyridazinone Research

To fully realize the potential of the this compound scaffold, a highly integrated and multidisciplinary research approach is imperative. This involves a seamless collaboration between synthetic chemists, computational modelers, biologists, and pharmacologists. The journey from initial hit identification to a potential drug candidate requires a continuous feedback loop between these disciplines.

Future research programs should be structured to facilitate this integration. For example, the design of new derivatives should be guided by computational predictions and the results of biological screening. Synthetic chemists can then prioritize the synthesis of the most promising compounds. Subsequently, detailed in vitro pharmacological and toxicological profiling can provide crucial data to further refine the computational models and guide the next round of synthesis. This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery and will be essential for unlocking the therapeutic promise of this compound derivatives.

Q & A

What are the key synthetic strategies for constructing the pyrido[3,4-d]pyridazin-5(6H)-one core scaffold?

Basic
The core scaffold is typically synthesized via cyclization or annulation reactions. A common approach involves starting with pyridazinecarboxylate derivatives. For example, ethyl 3-methyl-4-pyridazinecarboxylate can undergo enamination followed by ring closure to yield the pyrido[4,3-c]pyridazin-5(6H)-one structure . Microwave-assisted synthesis using Cu(OTf)₂ catalysis has also been employed to enhance reaction efficiency for related dihydropyridazinone derivatives .

Advanced
Advanced methods focus on regioselectivity and functional group compatibility. Cyclization of carboxamides with aromatic aldehydes or urea under high-temperature conditions can introduce substituents at specific positions (e.g., 7-aryl groups) . Bromination of intermediates, as seen in the synthesis of 5-bromo derivatives, requires careful control of reaction conditions (e.g., Br₂ in acetic acid at 80°C) to avoid over-functionalization .

How can structural characterization challenges for this compound derivatives be addressed?

Basic
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming regiochemistry. For example, distinguishing between 7-aryl and 8-aryl substituents in dihydro derivatives relies on coupling patterns in the aromatic region . Mass spectrometry (MS) and X-ray crystallography are used to validate molecular weight and solid-state conformation, respectively.

Advanced
Dynamic NMR experiments may resolve ambiguities in tautomeric forms or restricted rotation. Computational tools (e.g., density functional theory, DFT) can predict spectroscopic profiles and guide assignments for novel analogs .

What biological targets are associated with this compound derivatives?

Basic
These derivatives show activity against kinases (e.g., EGFR) and epigenetic regulators (e.g., KDM4 demethylases). For instance, pyrido[3,4-d]pyrimidin-4(3H)-one analogs act as potent EGFR-TKIs, inhibiting mutant EGFR isoforms implicated in cancer .

Advanced
Advanced studies explore targeted protein degradation (e.g., PROTACs) using pyridazinone scaffolds as warheads. Modifications to the core structure, such as trifluoromethyl groups, enhance binding to KDM4/5 demethylases, enabling selective epigenetic modulation .

How do structural modifications influence the biological activity of this compound derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at position 6 improve kinase inhibition by enhancing hydrophobic interactions .
  • Bulky substituents at position 7 reduce off-target effects in KDM4 inhibitors by sterically blocking non-specific binding .
  • Introduction of a methylsulfinyl group enhances solubility and bioavailability, as seen in thieno-pyrrolo-pyridazinone derivatives .

What methodologies resolve contradictions in reported biological data for this compound derivatives?

Advanced
Discrepancies in activity (e.g., EGFR inhibition vs. cytotoxicity) are resolved using orthogonal assays:

  • In vitro kinase assays quantify direct target engagement.
  • Cellular thermal shift assays (CETSA) confirm target binding in live cells.
  • Proteomics profiling identifies off-target interactions that may explain divergent results .

How are computational tools applied to study this compound derivatives?

Advanced
Molecular dynamics (MD) simulations predict binding modes with EGFR or KDM4, guiding rational design. For example, docking studies show that this compound derivatives occupy the ATP-binding pocket of EGFR through π-π stacking and hydrogen bonding . DFT calculations optimize substituent effects on redox properties for electrochemical applications .

What strategies improve solubility and formulation of this compound derivatives?

Basic
Salt formation (e.g., hydrochloride salts) and co-solvent systems (e.g., DMSO/PEG) enhance aqueous solubility. Derivatives with hydrophilic groups (e.g., aminobenzyl) exhibit improved pharmacokinetic profiles .

Advanced
Nanoparticle encapsulation or prodrug strategies (e.g., esterification of hydroxyl groups) mitigate stability issues during in vivo administration .

What are the challenges in optimizing reaction yields for this compound synthesis?

Advanced
Low yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

  • Microwave irradiation to reduce reaction time and byproduct formation .
  • Catalyst screening (e.g., Cu(OTf)₂ vs. Pd catalysts) to improve regioselectivity in cyclization steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.